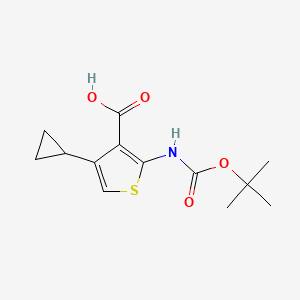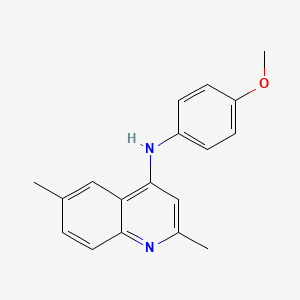
1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as METU, and it belongs to the class of urea derivatives. In
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity : Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were assessed for anti-acetylcholinesterase activity. These compounds, similar in structure to 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea, showed that a flexible spacer between two pharmacophoric moieties can result in high inhibitory activities (Vidaluc et al., 1995).
Synthesis and Chemical Properties : Smith et al. (2013) detailed the directed lithiation of compounds similar to the target molecule. They examined the reactions of the dilithium reagents produced with various electrophiles, demonstrating the versatile chemical reactions these types of compounds can undergo (Smith et al., 2013).
Anion Recognition and Photophysical Studies : Singh et al. (2016) synthesized and characterized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes. These compounds, which include structural elements of 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea, were studied for their anion recognition properties using photophysical methods (Singh et al., 2016).
Cancer and Neurodegenerative Disorders Applications : Liang et al. (2020) synthesized a deuterium-labeled version of a compound structurally related to the target molecule, which has potential applications in cancer and neurodegenerative disorder treatment. This demonstrates the biomedical application potential of these compounds (Liang et al., 2020).
DNA Interaction and Cancer Therapy : Ajloo et al. (2015) investigated the interaction of 1,3-bis(2-hydroxy-benzylidene)-urea and related compounds with calf-thymus DNA, which is indicative of the potential for these compounds in cancer therapy (Ajloo et al., 2015).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-17-6-5-15(9-11-4-8-18-10-11)13(16)14-12-3-2-7-19-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOKXTLYGWLBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2578542.png)
![2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2578544.png)
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2578545.png)

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine](/img/structure/B2578551.png)

![4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2578553.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578555.png)

![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)
![2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2578560.png)
![Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2578562.png)